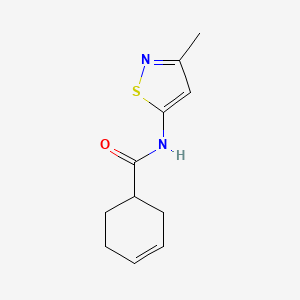
N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide, also known as MTCCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. MTCCA is a heterocyclic compound that contains a thiazole ring and a cyclohexene ring.
科学的研究の応用
N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide has shown promising results in various scientific research applications. One of the most significant applications of N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide is in the field of medicine, where it has been found to exhibit anti-inflammatory and analgesic properties. N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
In addition, N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide has been studied for its potential use in agriculture as a pesticide. It has been found to exhibit insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides that can have harmful effects on the environment.
作用機序
The mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. For example, N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide has also been found to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide has been found to have various biochemical and physiological effects. In animal studies, N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide has been found to reduce inflammation and pain, making it a potential candidate for the treatment of conditions such as arthritis. N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide has also been found to inhibit the growth of cancer cells, suggesting that it may have anticancer properties.
実験室実験の利点と制限
One of the advantages of using N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide in lab experiments is its ability to inhibit the activity of specific enzymes and proteins, making it a useful tool for studying their functions. However, one of the limitations of using N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide is its potential toxicity, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide. One potential direction is the development of N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide-based drugs for the treatment of inflammatory and pain conditions, as well as cancer. Another potential direction is the development of N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide-based pesticides as an alternative to traditional pesticides. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide and its potential applications in various fields.
Conclusion
In conclusion, N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide is a chemical compound that has shown promising results in various scientific research applications, including medicine and agriculture. Its ability to inhibit the activity of specific enzymes and proteins makes it a useful tool for studying their functions. However, further research is needed to fully understand the mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide and its potential applications in various fields.
合成法
N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide can be synthesized using various methods, including the reaction of 3-methyl-1,2-thiazole-5-carboxylic acid with cyclohex-3-ene-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatographic techniques to obtain pure N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide.
特性
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-8-7-10(15-13-8)12-11(14)9-5-3-2-4-6-9/h2-3,7,9H,4-6H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJUZFYZOFHTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone](/img/structure/B7584913.png)
![2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile](/img/structure/B7584919.png)
![1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea](/img/structure/B7584938.png)
![4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)
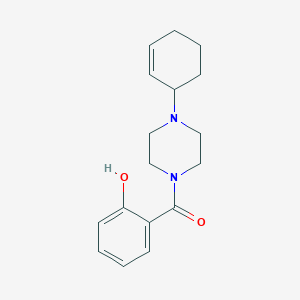
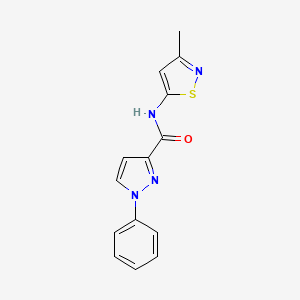
![1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide](/img/structure/B7584965.png)
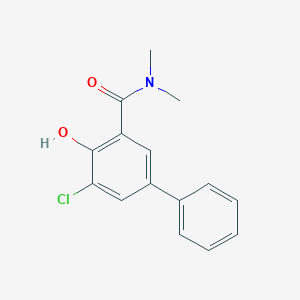
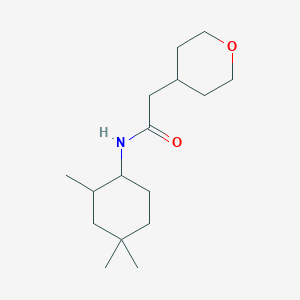
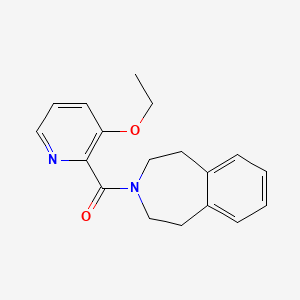
![2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7584999.png)
![1-Chloro-2-[1-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene](/img/structure/B7585001.png)
![2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7585009.png)
![[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7585021.png)